![molecular formula C23H15F2NO2 B2524840 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-40-8](/img/structure/B2524840.png)
3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound suggests potential for increased stability and activity, as fluorine is known to modulate the biological properties of pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One efficient approach is the one-pot reaction from N-acyl-o-aminobenzophenones using NaH as a base, as described in the synthesis of 4-phenylquinolin-2(1H)-one derivatives . This method provides good yields and can be further modified to introduce alkyl groups through alkylation reactions. Although the specific synthesis of "3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving fluorinating reagents like Selectfluor in an Ag(I)-catalyzed one-pot synthesis .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be further functionalized with various substituents. The crystal structure of a related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been determined, showing that it crystallizes in the orthorhombic space group and forms centrosymmetric dimers via intermolecular hydrogen bonds . This information suggests that "3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" may also exhibit interesting crystalline properties and intermolecular interactions, which could be explored through X-ray crystallography.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of thioxo-dihydroquinazolinones . The presence of fluorine atoms in the compound of interest may influence its reactivity, potentially making it a good candidate for nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of fluorine. The compound could also participate in other typical reactions of quinolines, such as alkylation, acylation, and sulfonation, depending on the reaction conditions and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" would likely include high stability and lipophilicity due to the fluorine substituents. The compound's solubility, melting point, and boiling point would be influenced by the presence of the aromatic system and the specific substituents. The spectroscopic properties, such as IR and NMR, would provide insights into the functional groups present and the overall molecular conformation . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Applications De Recherche Scientifique
Synthesis and Transformations
- Quinoline derivatives, including those similar to 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, showing potential as DNA fluorophores and as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antitumor and Antimicrobial Applications
- A study discussed the synthesis and in vitro evaluation of 4-oxo-3,4-dihydroquinazoline derivatives, including compounds with chlorophenyl or fluorophenyl groups, for their potential anti-inflammatory and analgesic activities, indicating a broad scope for medicinal chemistry applications (Farag et al., 2012).
- Fluoroquinolones, including derivatives of 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, represent a major class of antibacterial agents. A particular study designed m-aminophenyl groups as N-1 substituents of quinolones, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Optical and Electronic Properties
- The isoquinolinone derivative, a similar compound, demonstrated dual fluorescence emission, dependent on solvent conditions. This unique property arises from the existence of two valence tautomers, offering significant potential for sensor and optoelectronic applications (Craig et al., 2009).
Pharmacological Applications
- Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and showed promising antitumor activities against various cancer cell lines in vitro. This highlights the potential of fluoroquinoline derivatives in developing new anticancer agents (Fang et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-9-5-15(6-10-17)13-26-14-20(22(27)16-7-11-18(25)12-8-16)23(28)19-3-1-2-4-21(19)26/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKPHAVVJFIKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

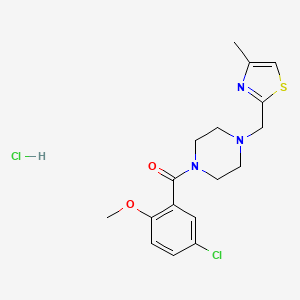
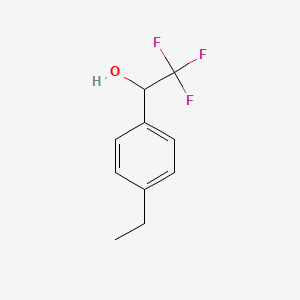
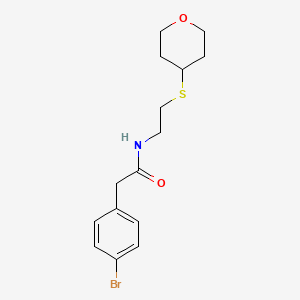
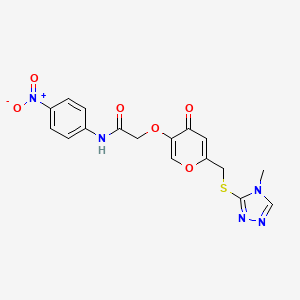
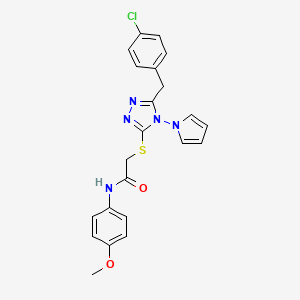
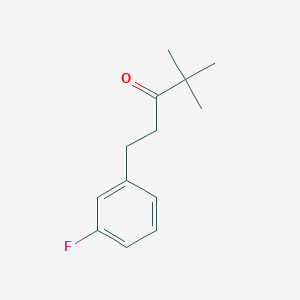
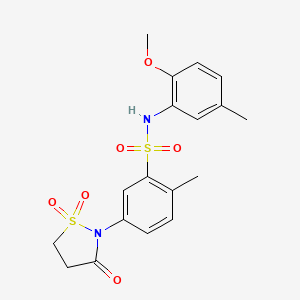
![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)
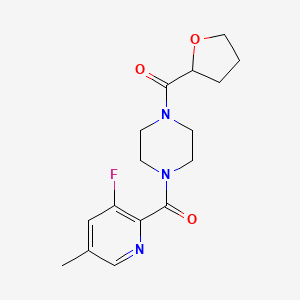
![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)